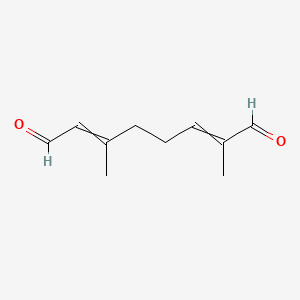![molecular formula C11H11F2N3OS B1344412 5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861409-17-8](/img/structure/B1344412.png)
5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives is a topic of significant interest due to their potential biological activities. While the specific compound "5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized. For instance, a novel triazole derivative was synthesized and characterized using density functional theory (DFT) studies and various spectroscopic techniques, indicating the importance of DFT in predicting the stability and electronic properties of such molecules . Another study reported the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing the utility of regiospecific 1,3-dipolar cycloaddition reactions in triazole synthesis .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using quantum chemical calculations and spectral techniques. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a related triazole compound were calculated using the B3LYP method with a 6-31G(d) basis set, demonstrating good agreement with experimental values . Similarly, the crystal structure of another triazole derivative was determined by single-crystal X-ray diffraction, revealing specific dihedral angles and stabilizing interactions within the crystal lattice .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their reactive functional groups. The synthesis of S-substituted derivatives of triazole-thiones involved reactions with alkyl, benzyl, and phenacyl halides, highlighting the versatility of triazole compounds in chemical transformations . Additionally, the bromodifluoromethylated triazole was used as a precursor for the synthesis of novel bicyclic gem-difluorinated compounds, indicating the potential for triazole derivatives to serve as building blocks for more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure and can be influenced by substituents on the triazole ring. The nonlinear optical (NLO) properties of a triazole compound were predicted to be greater than those of urea, suggesting potential applications in NLO materials . The antioxidative activity of certain triazole derivatives was also evaluated, with some compounds showing significant free radical scavenging activity . Furthermore, the photophysical properties of a triazole derivative were analyzed through spectroscopy, revealing insights into its geometric, electronic, and NLO properties .
Aplicaciones Científicas De Investigación
Reactivity and Synthesis
1,2,4-Triazole derivatives exhibit significant antioxidant, antiradical activity, and a positive impact on biochemical processes, especially in patients exposed to high radiation doses. These compounds are often compared to biogenic amino acids like cysteine, known for its free SH-group, indicative of their biochemical relevance and potential for therapeutic applications. The synthesis and chemical transformations of these derivatives underscore their versatility and the opportunities for creating compounds with tailored pharmacological activities (Kaplaushenko, 2019).
Biological Features
1,2,4-Triazole derivatives are explored for their potential in synthesizing biologically active substances, with a focus on antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These properties suggest that modifications and functionalizations of the 1,2,4-triazole core can lead to new drugs and treatments for a variety of conditions (Ohloblina, 2022).
Physico-Chemical Properties
The physico-chemical properties of 1,2,4-triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, are of interest in various fields beyond medicine, such as engineering, metallurgy, and agriculture. These derivatives find application as antioxidants, additives for fuels and oils, and corrosion inhibitors, demonstrating their broad utility across different domains (Parchenko, 2019).
Propiedades
IUPAC Name |
3-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQGIGOYRRRQNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)





![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)



